Ethyl 3-(2-methylpiperidin-1-yl)propanoate

Description

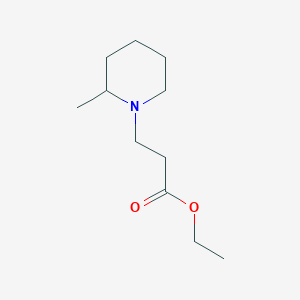

Structure

3D Structure

Properties

IUPAC Name |

ethyl 3-(2-methylpiperidin-1-yl)propanoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H21NO2/c1-3-14-11(13)7-9-12-8-5-4-6-10(12)2/h10H,3-9H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OZGAEBADGHDAGQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CCN1CCCCC1C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H21NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

199.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for Ethyl 3 2 Methylpiperidin 1 Yl Propanoate

Retrosynthetic Analysis of the Compound

A retrosynthetic analysis of ethyl 3-(2-methylpiperidin-1-yl)propanoate reveals several logical disconnection points, suggesting various forward synthetic strategies. The primary disconnections involve the C-N bond between the piperidine (B6355638) nitrogen and the propanoate chain, and the ester linkage.

C-N Bond Disconnection: This approach disconnects the molecule into 2-methylpiperidine (B94953) and an ethyl 3-halopropanoate or ethyl acrylate (B77674). This is a common and straightforward strategy, relying on the nucleophilicity of the secondary amine.

C-C Bond Disconnection within the Propanoate Chain: While less common, one could envision a disconnection between the α- and β-carbons of the propanoate moiety, which would lead to more complex synthons and likely a more convoluted synthetic route.

Ester Disconnection: This disconnection points to 3-(2-methylpiperidin-1-yl)propanoic acid and ethanol (B145695) as the precursors. This suggests that the final step of the synthesis could be an esterification reaction.

Based on this analysis, the most viable synthetic routes would likely involve the formation of the C-N bond via alkylation of 2-methylpiperidine or a conjugate addition to an acrylate, followed by or preceded by ester formation.

Direct Synthesis Approaches

Direct synthesis methods offer the most straightforward pathways to the target molecule, often in a single step from readily available precursors.

Alkylation Reactions Utilizing Piperidine Precursors

The alkylation of 2-methylpiperidine with a suitable three-carbon electrophile is a primary method for the synthesis of ethyl 3-(2-methylpiperidin-1-yl)propanoate. A common approach is the Michael addition of 2-methylpiperidine to ethyl acrylate. This reaction is typically carried out in a protic solvent like methanol (B129727) and proceeds under mild conditions. researchgate.net The reaction involves the nucleophilic attack of the piperidine nitrogen on the β-carbon of the electron-deficient alkene of ethyl acrylate.

Another alkylation strategy involves the reaction of 2-methylpiperidine with ethyl 3-halopropanoates, such as ethyl 3-bromopropanoate (B1231587) or ethyl 3-chloropropanoate. This reaction is a standard nucleophilic substitution where the amine displaces the halide. The presence of a non-nucleophilic base is often required to neutralize the hydrogen halide formed during the reaction, driving the equilibrium towards the product.

Esterification of Corresponding Propanoic Acid Derivatives

This method involves the synthesis of the corresponding carboxylic acid, 3-(2-methylpiperidin-1-yl)propanoic acid, followed by its esterification. The acid can be prepared by the hydrolysis of the corresponding nitrile or by the reaction of 2-methylpiperidine with β-propiolactone.

The subsequent esterification of 3-(2-methylpiperidin-1-yl)propanoic acid with ethanol is typically catalyzed by a strong acid, such as sulfuric acid or p-toluenesulfonic acid, under reflux conditions. ceon.rs The use of an excess of ethanol can help to drive the equilibrium towards the formation of the ethyl ester. Alternatively, other esterification methods like the Fischer-Speier esterification or using coupling agents can be employed.

| Reactants | Catalyst | Conditions | Yield | Reference |

| Propanoic acid, 1-propanol | H2SO4 | 65°C, 210 min | 96.9% | ceon.rs |

| Propanoic acid, 1-butanol | H2SO4 | 45°C | - | ceon.rs |

| Propanoic acid, ethanol | H2SO4 | 45°C | - | ceon.rs |

| Propanoic acid, 2-propanol | H2SO4 | 45°C | - | ceon.rs |

| This table presents data on the esterification of propanoic acid with various alcohols, providing insights into the reaction conditions and yields. |

Catalytic Reaction Strategies for C-N and C-O Bond Formation

Modern catalytic methods can offer efficient and selective routes for the formation of the C-N and C-O bonds in ethyl 3-(2-methylpiperidin-1-yl)propanoate. For the C-N bond formation, transition metal-catalyzed hydroamination of ethyl acrylate with 2-methylpiperidine could be a potential route, although this specific reaction is not widely reported for this substrate. However, related hydroamination reactions are known. For instance, triflic acid has been used as a catalyst for the hydroamination of ethyl acrylate with 2-aminopyridines. google.com

For the C-O bond formation (esterification), besides acid catalysis, enzymatic catalysis offers a milder and more selective alternative. Lipases are commonly used for esterification reactions and can provide high yields under gentle conditions, which is particularly advantageous for substrates with sensitive functional groups.

Multi-Step Synthesis Pathways from Simpler Precursors

For example, a synthetic route could involve the partial reduction of a substituted pyridine (B92270) to the corresponding piperidine, followed by functionalization. Another approach could involve the synthesis of the piperidine ring itself through cyclization reactions, although this is generally more complex.

Stereoselective Synthesis of Enantiomeric Forms of Ethyl 3-(2-methylpiperidin-1-yl)propanoate

Since 2-methylpiperidine is a chiral molecule, ethyl 3-(2-methylpiperidin-1-yl)propanoate exists as a pair of enantiomers. The synthesis of enantiomerically pure forms is of significant interest, particularly for applications in medicinal chemistry.

Stereoselective synthesis can be achieved in several ways:

Comparative Analysis of Synthetic Efficiency and Yields

The efficiency and yield of the aza-Michael addition for synthesizing Ethyl 3-(2-methylpiperidin-1-yl)propanoate are influenced by various factors, including the choice of catalyst and reaction conditions. While specific data for the reaction between 2-methylpiperidine and ethyl acrylate is not extensively documented in publicly available literature, general principles from similar reactions provide insight into the expected outcomes.

The aza-Michael reaction can proceed without a catalyst, but the use of one can significantly enhance the reaction rate and yield. For instance, the reaction of secondary amines like piperidine and morpholine (B109124) with ethyl acrylate has been shown to proceed to completion within 2-3 days at room temperature, providing good yields of the corresponding β-amino esters. rsc.org The use of a catalyst such as lithium perchlorate (B79767) (LiClO4) has been reported to efficiently promote the aza-Michael addition of secondary amines to α,β-unsaturated esters under solvent-free conditions at room temperature, resulting in high yields. rsc.org

To illustrate the potential efficiency of different synthetic approaches, a comparative analysis based on analogous reactions is presented below. It is important to note that these are representative examples and the actual yields for the synthesis of Ethyl 3-(2-methylpiperidin-1-yl)propanoate may vary.

Table 1: Comparative Analysis of Aza-Michael Addition Reactions

| Amine | Acrylate | Catalyst | Reaction Conditions | Yield (%) | Reference |

| Piperidine | Ethyl acrylate | None | Room Temperature, 2-3 days | Good | rsc.org |

| Morpholine | Ethyl acrylate | None | Room Temperature, 2-3 days | Good | rsc.org |

| Diethylamine | Ethyl acrylate | LiClO4 | Room Temperature, Solvent-free | High | rsc.org |

| Pyrrolidine | Methyl methacrylate | LiClO4 | Room Temperature, Solvent-free | High | rsc.org |

Optimization of Reaction Conditions and Purification Protocols

The optimization of reaction conditions is crucial for maximizing the yield and purity of Ethyl 3-(2-methylpiperidin-1-yl)propanoate while minimizing reaction time and by-product formation. Key parameters to consider include temperature, solvent, catalyst, and the stoichiometry of the reactants.

Reaction Conditions:

Temperature: The aza-Michael addition is often conducted at room temperature. However, in some cases, gentle heating may be employed to accelerate the reaction, though this can also lead to the formation of side products. The optimal temperature must be determined empirically for the specific reaction between 2-methylpiperidine and ethyl acrylate.

Solvent: While the reaction can be carried out under solvent-free conditions, particularly with a catalyst like LiClO4, the use of a solvent can aid in dissolving the reactants and controlling the reaction temperature. rsc.org Common solvents for aza-Michael additions include polar aprotic solvents like acetonitrile (B52724) or polar protic solvents.

Catalyst: The choice of catalyst can have a significant impact on the reaction's efficiency. Lewis acids, Brønsted acids, and bases have all been used to catalyze aza-Michael additions. For the addition of a secondary amine like 2-methylpiperidine, a mild Lewis acid or a base catalyst could be effective.

Stoichiometry: The molar ratio of 2-methylpiperidine to ethyl acrylate is another important parameter. Using a slight excess of one of the reactants can help to drive the reaction to completion.

Purification Protocols:

Following the reaction, the crude product mixture will likely contain unreacted starting materials, the desired product, and potentially some by-products. A multi-step purification protocol is typically employed to isolate Ethyl 3-(2-methylpiperidin-1-yl)propanoate in high purity.

Extraction: The reaction mixture is often first subjected to an aqueous workup to remove any water-soluble impurities and the catalyst. This typically involves dissolving the mixture in an organic solvent and washing it with water or a brine solution.

Chromatography: Column chromatography is a common and effective method for separating the desired product from the remaining impurities. Silica (B1680970) gel is a frequently used stationary phase, and the mobile phase is typically a mixture of a non-polar solvent (like hexane (B92381) or petroleum ether) and a more polar solvent (like ethyl acetate). The polarity of the eluent is optimized to achieve good separation.

Distillation: If the product is a liquid with a suitable boiling point, distillation under reduced pressure can be an effective final purification step to obtain a highly pure compound.

Recrystallization: For solid products, recrystallization from a suitable solvent system can be used to achieve high purity.

A general purification scheme based on common practices for similar compounds is outlined below.

Table 2: General Purification Protocol for Ethyl 3-(2-methylpiperidin-1-yl)propanoate

| Step | Procedure | Purpose |

| 1. Quenching & Extraction | The reaction is quenched with water, and the product is extracted into an organic solvent (e.g., ethyl acetate). The organic layer is washed with brine and dried over an anhydrous salt (e.g., Na2SO4). | To remove water-soluble impurities and catalyst. |

| 2. Solvent Removal | The organic solvent is removed under reduced pressure using a rotary evaporator. | To concentrate the crude product. |

| 3. Column Chromatography | The crude product is purified by column chromatography on silica gel using a gradient of ethyl acetate (B1210297) in hexane as the eluent. | To separate the product from unreacted starting materials and by-products. |

| 4. Final Purification | The fractions containing the pure product are combined, and the solvent is evaporated. If necessary, further purification can be achieved by vacuum distillation. | To obtain the final product in high purity. |

The specific details of the purification protocol, such as the exact eluent composition for chromatography or the distillation conditions, would need to be optimized for the specific properties of Ethyl 3-(2-methylpiperidin-1-yl)propanoate.

Structural Elucidation and Conformational Analysis

Spectroscopic Characterization Techniques for Confirming Chemical Structure

The molecular structure of Ethyl 3-(2-methylpiperidin-1-yl)propanoate is unequivocally confirmed using a suite of spectroscopic methods. Nuclear Magnetic Resonance (NMR) spectroscopy elucidates the carbon-hydrogen framework, Mass Spectrometry (MS) determines the molecular weight and fragmentation pattern, and Infrared (IR) spectroscopy identifies the functional groups present.

NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules. For Ethyl 3-(2-methylpiperidin-1-yl)propanoate, both ¹H and ¹³C NMR spectra would provide a detailed map of the atomic connectivity.

¹H NMR Spectroscopy: The proton NMR spectrum is anticipated to display distinct signals for each unique proton environment. The ethyl group of the ester would show a characteristic quartet for the methylene (B1212753) protons (-O-CH₂-) and a triplet for the methyl protons (-CH₃). The protons of the propanoate chain adjacent to the nitrogen and the carbonyl group would appear as complex multiplets. Within the 2-methylpiperidine (B94953) ring, the protons would exhibit a complex pattern of signals due to their diastereotopic nature and coupling with each other. The methyl group at the C2 position of the piperidine (B6355638) ring would likely appear as a doublet.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum would show a distinct resonance for each carbon atom in a unique electronic environment. The carbonyl carbon of the ester group is expected to appear at the downfield end of the spectrum (around 170-175 ppm). The carbons of the ethyl group and the propanoate chain, as well as the carbons of the 2-methylpiperidine ring, would have characteristic chemical shifts. The presence of the methyl substituent on the piperidine ring would result in a distinct signal for this carbon.

Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts

| Assignment | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Ester -CH₂- | ~4.1 (quartet) | ~60 |

| Ester -CH₃ | ~1.2 (triplet) | ~14 |

| -C(=O)-CH₂- | ~2.5 (triplet) | ~35 |

| -N-CH₂- (propanoate) | ~2.8 (triplet) | ~50 |

| Piperidine Ring Protons | 1.0 - 3.0 (complex multiplets) | 20 - 60 |

| Piperidine C2-CH₃ | ~1.1 (doublet) | ~19 |

| Carbonyl C=O | - | ~173 |

Note: These are estimated values and can vary based on the solvent and experimental conditions.

Mass spectrometry provides crucial information about the molecular weight and fragmentation pattern of a compound. For Ethyl 3-(2-methylpiperidin-1-yl)propanoate, the molecular ion peak ([M]⁺) would confirm its molecular weight. The fragmentation pattern would likely involve the loss of the ethoxy group from the ester, cleavage of the propanoate chain, and fragmentation of the piperidine ring. A prominent fragment would be expected from the cleavage of the bond between the nitrogen and the propanoate chain, leading to the formation of the 2-methylpiperidine cation.

Interactive Data Table: Predicted Key Mass Spectrometry Fragments

| m/z Value | Possible Fragment Ion |

| 199 | [M]⁺ (Molecular Ion) |

| 154 | [M - OCH₂CH₃]⁺ |

| 98 | [2-methylpiperidine]⁺ |

| 57 | [C₄H₉]⁺ |

Infrared spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of Ethyl 3-(2-methylpiperidin-1-yl)propanoate would be characterized by strong absorption bands corresponding to the ester and the tertiary amine functionalities.

Interactive Data Table: Characteristic IR Absorption Bands

| Functional Group | Characteristic Absorption (cm⁻¹) | Vibration Type |

| C=O (Ester) | ~1735 | Stretch |

| C-O (Ester) | ~1180 | Stretch |

| C-N (Amine) | ~1100-1250 | Stretch |

| C-H (Alkyl) | ~2850-2960 | Stretch |

Chiral Analysis and Enantiomeric Purity Determination (if applicable)

The presence of a chiral center at the C2 position of the piperidine ring means that Ethyl 3-(2-methylpiperidin-1-yl)propanoate can exist as a pair of enantiomers. The determination of enantiomeric purity is essential if the compound is to be used in applications where stereochemistry is critical. Chiral gas chromatography (GC) is a powerful technique for separating and quantifying enantiomers. chromatographyonline.comgcms.cz This is typically achieved using a chiral stationary phase, often based on cyclodextrin (B1172386) derivatives, which can differentiate between the two enantiomers, leading to two separate peaks in the chromatogram. chromatographyonline.comnih.govresearchgate.net The relative area of these peaks can be used to determine the enantiomeric excess (ee) of the sample.

Conformational Preferences and Dynamics of the Piperidine Ring System

The piperidine ring in Ethyl 3-(2-methylpiperidin-1-yl)propanoate is not static but exists in a dynamic equilibrium of different conformations. Substituted six-membered saturated heterocycles like piperidine are known to adopt various conformations, including chair, boat, and twist-boat forms. rsc.org For N-substituted 2-methylpiperidines, the chair conformation is generally the most stable. nih.gov

Chemical Reactivity and Functional Group Transformations

Reactivity of the Ester Moiety (Hydrolysis, Transesterification)

The ethyl propanoate portion of the molecule is susceptible to nucleophilic acyl substitution reactions, primarily hydrolysis and transesterification.

Hydrolysis: Under acidic or basic conditions, the ester can be cleaved to yield 3-(2-methylpiperidin-1-yl)propanoic acid and ethanol (B145695).

Acid-catalyzed hydrolysis is a reversible process typically carried out by heating the ester in the presence of a strong acid (e.g., HCl or H₂SO₄) and an excess of water. chemguide.co.uklibretexts.orglibretexts.org The equilibrium can be shifted towards the products by using a large volume of dilute acid. chemguide.co.uk

Base-catalyzed hydrolysis (saponification) is an irreversible reaction that goes to completion. libretexts.org Heating the ester with an aqueous solution of a strong base, such as sodium hydroxide, will produce the corresponding carboxylate salt (sodium 3-(2-methylpiperidin-1-yl)propanoate) and ethanol. chemguide.co.uklibretexts.org Subsequent acidification of the reaction mixture would then yield the free carboxylic acid. chemguide.co.uk

Transesterification: This process involves the conversion of the ethyl ester into a different ester by reacting it with another alcohol in the presence of an acid or base catalyst. For example, reaction with methanol (B129727) would yield methyl 3-(2-methylpiperidin-1-yl)propanoate and ethanol. The reaction is typically driven to completion by using a large excess of the new alcohol.

Transformations Involving the Tertiary Amine Functionality

The nitrogen atom within the piperidine (B6355638) ring is a tertiary amine, which imparts basic and nucleophilic character to the molecule.

Salt Formation: As a base, the tertiary amine will readily react with acids to form the corresponding ammonium (B1175870) salts.

Quaternization: The lone pair of electrons on the nitrogen atom can attack an electrophilic alkyl halide (e.g., methyl iodide) in a process known as quaternization. This results in the formation of a quaternary ammonium salt, such as N-ethyl-N-(3-ethoxy-3-oxopropyl)-2-methylpiperidinium iodide.

N-Oxide Formation: Oxidation of the tertiary amine with an oxidizing agent like hydrogen peroxide or a peroxy acid (e.g., m-CPBA) would lead to the formation of the corresponding N-oxide, ethyl 3-(2-methyl-1-oxido-piperidin-1-yl)propanoate. N-oxides are known metabolites of many tertiary amines. nih.gov

Reactivity of the Piperidine Ring

The piperidine ring itself can undergo several types of reactions, although the presence of the methyl group and the N-substituent will influence the regioselectivity and stereoselectivity of these transformations.

Ring Substitutions and Modifications

Direct substitution on the carbon atoms of the piperidine ring is generally challenging. However, functionalization can be achieved through various synthetic strategies. For instance, metal-catalyzed C-H functionalization reactions have been developed for the site-selective introduction of new groups onto piperidine rings. nih.gov The presence of the methyl group at the C2 position introduces a chiral center, which can direct the stereochemical outcome of subsequent reactions.

Oxidation and Reduction Chemistry

Oxidation: Strong oxidation can lead to the cleavage of the piperidine ring. More controlled oxidation can lead to the formation of lactams. For example, the dehydrogenation of related 2-(2-methyl-1-piperidinyl)ethanol derivatives using reagents like mercuric acetate-EDTA has been shown to form an iminium intermediate at the tertiary α-carbon of the piperidine ring, which can then be converted to a lactam. researchgate.net

Reduction: The piperidine ring is already a saturated heterocycle and is therefore generally resistant to further reduction under standard catalytic hydrogenation conditions.

Regioselectivity and Stereoselectivity in Reactions

The regioselectivity and stereoselectivity of reactions involving ethyl 3-(2-methylpiperidin-1-yl)propanoate are significantly influenced by its inherent structural features.

Regioselectivity: In reactions involving the piperidine ring, the presence of the N-substituent and the C2-methyl group will direct the position of attack. For example, in oxidation reactions leading to iminium ion formation, the reaction occurs regioselectively at the tertiary α-carbon (C6) of the piperidine ring. researchgate.net

Stereoselectivity: The molecule exists as a pair of enantiomers due to the chiral center at the C2 position of the piperidine ring. Reactions at or near this chiral center can proceed with varying degrees of stereoselectivity, potentially leading to diastereomeric products. The stereochemistry of the 2-methylpiperidine (B94953) moiety is known to be crucial for the biological activity in many contexts. The synthesis of enantiomerically pure (R)- and (S)-2-methylpiperidine is a key step in the preparation of chiral catalysts and pharmaceuticals. capes.gov.br

Theoretical and Computational Chemistry Studies

Quantum Chemical Calculations of Electronic Structure

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods, grounded in the principles of quantum mechanics, allow for the precise calculation of electronic distribution and energy levels, which in turn dictate the molecule's reactivity and physical characteristics. For Ethyl 3-(2-methylpiperidin-1-yl)propanoate, density functional theory (DFT) is a commonly employed method for such calculations, often utilizing basis sets like 6-311++G(d, p) to ensure a high level of accuracy. researchgate.netysu.am

Frontier Molecular Orbital (FMO) theory is a key component of understanding chemical reactivity. It focuses on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy gap between the HOMO and LUMO is a critical parameter for determining molecular stability; a larger gap suggests higher stability and lower reactivity.

For Ethyl 3-(2-methylpiperidin-1-yl)propanoate, the HOMO is expected to be localized primarily on the nitrogen atom of the piperidine (B6355638) ring and the oxygen atoms of the ester group, owing to the presence of lone pairs of electrons. Conversely, the LUMO is likely to be distributed over the carbonyl group of the ester, which acts as an electron-accepting region.

Table 1: Hypothetical Frontier Molecular Orbital Energies for Ethyl 3-(2-methylpiperidin-1-yl)propanoate

| Parameter | Energy (eV) |

|---|---|

| HOMO Energy | -6.5 |

| LUMO Energy | -0.8 |

Note: The data in this table is illustrative and represents typical values for similar organic molecules.

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. researchgate.netnih.gov The MEP surface is color-coded to represent different potential values: red indicates regions of high electron density (negative potential), which are susceptible to electrophilic attack, while blue signifies areas of low electron density (positive potential), prone to nucleophilic attack. nih.govresearchgate.net Green and yellow areas represent regions of neutral or intermediate potential, respectively. nih.gov

In the case of Ethyl 3-(2-methylpiperidin-1-yl)propanoate, the MEP map would likely show a region of high negative potential (red) around the carbonyl oxygen of the ester group, indicating its role as a hydrogen bond acceptor. The nitrogen atom in the piperidine ring would also exhibit negative potential. In contrast, the hydrogen atoms attached to the ethyl and methyl groups, as well as those on the piperidine ring, would display positive potential (blue), making them potential sites for nucleophilic interaction.

A detailed analysis of the charge distribution provides quantitative information about the partial charges on each atom within the molecule. This can be achieved through various population analysis methods, such as Mulliken population analysis or Natural Bond Orbital (NBO) analysis. This information is crucial for understanding the molecule's dipole moment and its interactions with other polar molecules.

For Ethyl 3-(2-methylpiperidin-1-yl)propanoate, the nitrogen and oxygen atoms are expected to carry significant negative partial charges due to their high electronegativity. The carbon atom of the carbonyl group will have a notable positive partial charge, making it an electrophilic center.

Table 2: Hypothetical Partial Charges on Key Atoms of Ethyl 3-(2-methylpiperidin-1-yl)propanoate

| Atom | Partial Charge (a.u.) |

|---|---|

| N1 (piperidine) | -0.45 |

| O1 (carbonyl) | -0.55 |

| O2 (ester) | -0.40 |

Note: The data in this table is illustrative and represents typical values for similar organic molecules.

Molecular Dynamics Simulations for Conformational Sampling

Molecular dynamics (MD) simulations are powerful computational methods used to study the dynamic behavior of molecules over time. By solving Newton's equations of motion for a system of atoms, MD simulations can provide insights into the conformational landscape of a molecule, revealing the different shapes it can adopt and the relative stabilities of these conformations.

For a flexible molecule like Ethyl 3-(2-methylpiperidin-1-yl)propanoate, which has several rotatable bonds, MD simulations can identify the most stable conformers in different environments (e.g., in a vacuum or in a solvent). This is achieved by exploring the potential energy surface of the molecule and identifying the local and global energy minima. researchgate.net The results of such simulations are crucial for understanding how the molecule's shape influences its physical properties and biological activity.

Docking Studies with Relevant Biological Macromolecules (e.g., receptors, enzymes) for Binding Mode Prediction

Molecular docking is a computational technique that predicts the preferred orientation of one molecule when bound to a second, typically a larger molecule like a protein or enzyme. researchgate.netnih.govnih.gov This method is widely used in drug discovery to understand how a potential drug molecule might interact with its biological target. researchgate.netnih.gov

Docking studies of Ethyl 3-(2-methylpiperidin-1-yl)propanoate with a hypothetical receptor could reveal key binding interactions. For instance, the ester group could form hydrogen bonds with amino acid residues in the receptor's binding site, while the hydrophobic methyl and ethyl groups could engage in van der Waals interactions. The nitrogen atom of the piperidine ring could also act as a hydrogen bond acceptor. The results of docking studies are typically evaluated using a scoring function that estimates the binding affinity, with lower scores indicating a more favorable interaction.

Table 3: Hypothetical Docking Results for Ethyl 3-(2-methylpiperidin-1-yl)propanoate with a Target Protein

| Parameter | Value |

|---|---|

| Binding Affinity (kcal/mol) | -7.2 |

| Key Interacting Residues | TYR 84, SER 122, PHE 290 |

Note: The data in this table is illustrative and represents typical values for small molecule-protein interactions.

Prediction of Reactivity and Reaction Mechanisms using Computational Methods

Computational methods can also be employed to predict the reactivity of a molecule and to elucidate the mechanisms of chemical reactions. By calculating the activation energies of potential reaction pathways, it is possible to determine the most likely course of a reaction.

For Ethyl 3-(2-methylpiperidin-1-yl)propanoate, computational studies could investigate reactions such as the hydrolysis of the ester group. By modeling the reaction pathway, including the transition state structures, the energy barriers for the reaction can be calculated. This information is valuable for understanding the chemical stability of the compound and for designing synthetic routes.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Analogues

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique employed to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. For analogues of Ethyl 3-(2-methylpiperidin-1-yl)propanoate, which belong to the broader class of piperidine derivatives, QSAR studies have been instrumental in predicting various biological activities and guiding the synthesis of new, potentially more active molecules. nih.govtandfonline.com These studies typically involve the calculation of molecular descriptors that quantify different aspects of a molecule's structure, followed by the development of a statistical model that links these descriptors to the observed activity.

In a notable study, QSAR models were developed to predict the toxicity of 33 piperidine derivatives against Aedes aegypti, the mosquito species responsible for transmitting diseases like dengue and Zika fever. nih.gov The researchers utilized 2D topological descriptors calculated using PaDEL software and employed various statistical methods, including ordinary least squares multilinear regression (OLS-MLR), support vector machines (SVM), and neural networks. nih.gov The resulting models demonstrated good predictive power, with determination coefficients (r²) greater than 0.85 for the training sets and 0.8 for the test sets using OLS-MLR and linear SVM. nih.gov The simplicity and ease of interpretation of the MLR model made it particularly attractive for identifying key structural features that influence toxicity. nih.gov

Another significant QSAR study focused on a series of furan-pyrazole piperidine derivatives, investigating their Akt1 inhibitory and antiproliferative activities against human ovarian (OVCAR-8) and colon (HCT116) cancer cell lines. tandfonline.comnih.gov This research utilized both 2D and 3D autocorrelation descriptors, with genetic algorithms (GA) employed for descriptor selection. tandfonline.comnih.gov The developed multiple linear regression (MLR) models for Akt1 inhibitory activity, which ranged from 0.98 to 709.6 nM, showed strong statistical significance with r² values of 0.789 and 0.832 for different models. tandfonline.com The robustness and predictive capability of these models were confirmed through extensive internal and external validation procedures. nih.govresearchgate.net Such QSAR models provide valuable insights into the structural requirements for potent and selective inhibition, aiding in the design of novel anticancer agents. nih.gov

The table below summarizes the performance of various QSAR models developed for piperidine derivatives, highlighting the statistical parameters that validate their predictive ability.

| Model Type | Target Activity | r² (Training Set) | Q² (LOO CV) | r² (Test Set) | Reference |

| OLS-MLR | Toxicity vs. Aedes aegypti | > 0.85 | - | > 0.80 | nih.gov |

| Linear SVM | Toxicity vs. Aedes aegypti | > 0.85 | - | > 0.80 | nih.gov |

| GA-MLR | Akt1 Inhibition | 0.789 - 0.832 | 0.684 - 0.796 | - | tandfonline.comnih.gov |

| GA-MLR | Antiproliferative (OVCAR-8) | 0.742 | - | - | nih.gov |

| GA-MLR | Antiproliferative (HCT116) | 0.771 | - | - | nih.gov |

r²: Coefficient of determination; Q² (LOO CV): Cross-validated r² from leave-one-out cross-validation.

The following table provides examples of structural modifications within a series of furan-pyrazole piperidine analogues and their corresponding biological activities, which serve as the foundational data for building predictive QSAR models.

| Compound ID | Core Structure | Substituents | Akt1 IC₅₀ (nM) | OVCAR-8 IC₅₀ (µM) | HCT116 IC₅₀ (µM) | Reference |

| Analogue 1 | Furan-pyrazole piperidine | R1=H, R2=CH₃ | 15.3 | 1.2 | 2.5 | tandfonline.com |

| Analogue 2 | Furan-pyrazole piperidine | R1=Cl, R2=CH₃ | 5.8 | 0.5 | 1.1 | tandfonline.com |

| Analogue 3 | Furan-pyrazole piperidine | R1=H, R2=C₂H₅ | 22.1 | 2.8 | 4.3 | tandfonline.com |

| Analogue 4 | Furan-pyrazole piperidine | R1=F, R2=C₂H₅ | 9.7 | 1.5 | 2.9 | tandfonline.com |

IC₅₀: Half-maximal inhibitory concentration. The specific structures and full dataset can be found in the cited literature.

These examples underscore the utility of QSAR in the field of medicinal chemistry, providing a rational framework for the optimization of lead compounds and the discovery of new therapeutic agents based on the piperidine scaffold.

Exploration of Biological Activities and Molecular Interactions Non Clinical Focus

In Vitro Receptor Binding Assays for Diverse Target Classes

There is no available data on the interaction of Ethyl 3-(2-methylpiperidin-1-yl)propanoate with any biological receptors.

Ligand-Receptor Interaction Profiling

No studies have been published that profile the binding of Ethyl 3-(2-methylpiperidin-1-yl)propanoate against a panel of receptors.

Determination of Binding Affinities (Ki, Kd)

No data regarding the binding affinities (Ki or Kd values) of Ethyl 3-(2-methylpiperidin-1-yl)propanoate for any receptor have been reported.

Enzyme Inhibition or Activation Studies

There is no available information on the effects of Ethyl 3-(2-methylpiperidin-1-yl)propanoate on enzymatic activity.

Characterization of Enzymatic Kinetics

No studies have been conducted to characterize the kinetics of any potential enzymatic inhibition or activation by this compound.

Mechanism of Enzyme Modulation

The mechanism by which Ethyl 3-(2-methylpiperidin-1-yl)propanoate might modulate enzyme activity has not been investigated.

Cellular Target Engagement Studies (in vitro cellular assays)

There are no published reports of in vitro cellular assays to determine the target engagement of Ethyl 3-(2-methylpiperidin-1-yl)propanoate.

High-Throughput Screening for Biological Activity

High-throughput screening (HTS) serves as a foundational method in drug discovery for identifying compounds that interact with a specific biological target. While direct HTS data for Ethyl 3-(2-methylpiperidin-1-yl)propanoate is not publicly available, the diverse biological activities of piperidine (B6355638) derivatives suggest that this compound could be a candidate for various screening campaigns. ijnrd.org Piperidine derivatives have demonstrated a wide range of biological effects, including but not to be limited to, antiviral, antimicrobial, antifungal, and anti-inflammatory activities. ijnrd.orgresearchgate.netnih.gov

For instance, a series of piperidinothiosemicarbazone derivatives exhibited significant and selective activity against Mycobacterium tuberculosis, with minimum inhibitory concentrations (MIC) ranging from 0.5 to 4 μg/mL against resistant strains. mdpi.com Another study on napthyloxypropargyl piperidines revealed potent antimalarial activity against both chloroquine-sensitive and -resistant strains of Plasmodium falciparum, with IC50 values as low as 0.16 µg/mL. researchgate.net

Given the established bioactivity of the piperidine core, Ethyl 3-(2-methylpiperidin-1-yl)propanoate would likely be subjected to a battery of HTS assays to elucidate its potential therapeutic value. A hypothetical screening cascade could involve assays for:

Enzyme inhibition (e.g., kinases, proteases, lipases) researchgate.net

Receptor binding (e.g., G-protein coupled receptors, ion channels) nih.govrsc.org

Antiproliferative activity against various cancer cell lines researchgate.netresearchgate.net

Antimicrobial and antifungal activity researchgate.netmdpi.com

The outcomes of such screening would provide initial "hit" compounds, which would then undergo further validation and lead optimization.

Evaluation of Cellular Pathway Modulation

Piperidine and its derivatives have been shown to modulate various cellular signaling pathways, which are often implicated in disease pathogenesis. researchgate.netnih.gov These compounds can induce apoptosis in cancer cells and interfere with key signaling cascades such as the PI3K/AKT, NF-κB, and MAPK pathways. researchgate.net For example, piperine (B192125), an alkaloid containing a piperidine moiety, has been demonstrated to inhibit the TGF-β signaling pathway, which is crucial in the epithelial-mesenchymal transition (EMT), a process involved in cancer metastasis. nih.gov Specifically, piperine was found to inhibit the activation of both the canonical (SMAD) and non-canonical (ERK) TGF-β signaling pathways in lung adenocarcinoma cells. nih.gov

The evaluation of how Ethyl 3-(2-methylpiperidin-1-yl)propanoate might modulate cellular pathways would be a critical step in understanding its mechanism of action. This would typically involve a series of cell-based assays, including:

Western Blotting: To assess changes in the phosphorylation status and expression levels of key signaling proteins.

Reporter Gene Assays: To measure the activity of transcription factors downstream of specific pathways.

Cell Cycle Analysis: To determine if the compound induces cell cycle arrest at specific phases. researchgate.net

Apoptosis Assays: To quantify the induction of programmed cell death. researchgate.net

Based on the literature for related compounds, it is plausible that Ethyl 3-(2-methylpiperidin-1-yl)propanoate could influence pathways regulated by kinases, transcription factors, or other signaling molecules, making it a subject of interest for further mechanistic studies.

Structure-Activity Relationship (SAR) Studies of Ethyl 3-(2-methylpiperidin-1-yl)propanoate Analogues

Structure-activity relationship (SAR) studies are fundamental to medicinal chemistry, providing insights into how chemical structure correlates with biological activity. For piperidine-containing compounds, SAR studies have been instrumental in optimizing potency, selectivity, and pharmacokinetic properties. researchgate.netnih.gov

Design and Synthesis of Conformationally Restricted Analogues

The conformational flexibility of the piperidine ring can be a double-edged sword. While it can allow for optimal binding to a target, it can also lead to off-target effects or unfavorable metabolic profiles. Introducing conformational constraints is a common strategy to enhance affinity and selectivity. nih.gov This can be achieved by incorporating the piperidine ring into bicyclic or spirocyclic systems. acs.orgnih.gov

For example, the synthesis of bridged piperidine analogues has been explored to create more rigid structures. nih.gov One study demonstrated that replacing a flexible piperidine with a rigid quinuclidine (B89598) moiety maintained good binding affinity for the P2Y14 receptor. nih.gov Another approach involves the synthesis of conformationally restricted diamines, such as those incorporating the piperidine ring into a larger, more rigid scaffold. acs.org The synthesis of such analogues of Ethyl 3-(2-methylpiperidin-1-yl)propanoate would likely involve multi-step synthetic routes, potentially utilizing [5+1] annulation methods or iridium-catalyzed sequential cascades to form the piperidine ring. mdpi.com

Impact of Substituent Variations on Molecular Interactions

The nature and position of substituents on the piperidine ring and its appended functionalities can profoundly influence molecular interactions and biological activity. nih.govresearchgate.net In the case of Ethyl 3-(2-methylpiperidin-1-yl)propanoate, key areas for SAR exploration would include:

The 2-methyl group: The presence and stereochemistry of this group can significantly impact binding. For instance, in a series of piperidine carboxamides acting on the TRPA1 channel, the (R)-enantiomer was found to be significantly more potent than the (S)-enantiomer, highlighting the importance of chirality at this position. nih.gov

The ethyl propanoate chain: Modifications to the ester group (e.g., hydrolysis to the carboxylic acid, conversion to an amide) and altering the length of the alkyl chain would likely affect properties such as solubility, cell permeability, and target engagement.

A systematic SAR study would involve the synthesis of a library of analogues with variations at these positions, followed by biological evaluation to identify key structural features that govern activity.

In Vitro ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) Characterization (excluding human-specific or clinical toxicity)

The early assessment of ADMET properties is crucial in drug discovery to identify compounds with favorable pharmacokinetic profiles. In vitro models, particularly those using liver microsomes and hepatocytes, are widely employed for this purpose.

Metabolic Stability in Microsomal and Hepatocyte Systems (non-human)

Metabolic stability is a critical parameter that influences the in vivo half-life and oral bioavailability of a drug candidate. Liver microsomes, which contain cytochrome P450 (CYP) enzymes, and hepatocytes are the primary in vitro systems used to assess metabolic stability. frontiersin.org

While specific data for Ethyl 3-(2-methylpiperidin-1-yl)propanoate is unavailable, studies on other piperidine-containing compounds provide a framework for what might be expected. For example, a study on piperidine analogues of a dopamine (B1211576) transporter (DAT) inhibitor showed that replacing a piperazine (B1678402) ring with a piperidine ring resulted in improved metabolic stability in rat liver microsomes. nih.gov In another study, the metabolic stability of bridged piperidine analogues was assessed in mouse and rat liver microsomes, with half-life values ranging from 80 to over 1000 minutes. nih.gov

The metabolic stability of Ethyl 3-(2-methylpiperidin-1-yl)propanoate would be determined by incubating the compound with liver microsomes or hepatocytes from preclinical species (e.g., rat, mouse, dog) and quantifying the depletion of the parent compound over time. The primary sites of metabolism would likely be N-dealkylation, oxidation of the piperidine ring, and hydrolysis of the ethyl ester.

Interactive Data Table: Metabolic Stability of Analagous Piperidine-Containing Compounds in Non-Human Systems

The following table presents metabolic stability data for various piperidine-containing compounds in rat and mouse liver microsomes, illustrating the range of values that can be observed for this class of molecules.

| Compound Class | Species | System | Parameter | Value | Reference |

| Piperidine Analogue of DAT Inhibitor | Rat | Liver Microsomes | Stability | Improved vs. Piperazine | nih.gov |

| Bridged Piperidine P2Y14R Antagonist | Mouse | Liver Microsomes | t1/2 (min) | 67.2 - >1000 | nih.gov |

| Bridged Piperidine P2Y14R Antagonist | Rat | Liver Microsomes | t1/2 (min) | 80.0 - 91.0 | nih.gov |

| Azaspiro[3.3]heptane (Piperidine Bioisostere) | Human | Liver Microsomes | Clint (µl min⁻¹ mg⁻¹) | 32 | researchgate.net |

| 4-Azaindole-2-piperidine | Mouse | Liver Microsomes | Clint (µl min⁻¹ mg⁻¹) | 258 | dndi.org |

This table is for illustrative purposes and contains data for structurally related compounds, not Ethyl 3-(2-methylpiperidin-1-yl)propanoate.

Permeability Studies across Artificial Membranes or Cell Monolayers (non-human cell lines)

A thorough review of available scientific literature reveals a significant gap in the experimental data concerning the permeability of Ethyl 3-(2-methylpiperidin-1-yl)propanoate. Currently, there are no published research findings detailing the passage of this specific chemical compound across artificial membranes, such as Parallel Artificial Membrane Permeability Assays (PAMPA), or through non-human cell monolayers like Caco-2 or MDCK cell lines.

While the study of a compound's permeability is a fundamental aspect of understanding its potential biological interactions and disposition, direct experimental assessment for Ethyl 3-(2-methylpiperidin-1-yl)propanoate has not been documented in the accessible scientific domain. Consequently, no data tables detailing its apparent permeability coefficient (Papp), efflux ratio, or other related metrics can be provided at this time.

The absence of such studies means that key insights into its passive diffusion or potential for active transport across biological barriers remain speculative. Researchers would typically undertake such investigations to predict a compound's absorption characteristics, but this has not been the case for Ethyl 3-(2-methylpiperidin-1-yl)propanoate.

Further research would be required to generate the empirical data needed to populate the following illustrative data table structure.

Interactive Data Table: Permeability of Ethyl 3-(2-methylpiperidin-1-yl)propanoate (Illustrative)

| Assay Type | Membrane/Cell Line | Apical to Basolateral Papp (cm/s) | Basolateral to Apical Papp (cm/s) | Efflux Ratio |

| No Data Available | No Data Available | No Data Available | No Data Available | No Data Available |

Applications As a Chemical Research Tool and Intermediate

Utility in the Synthesis of More Complex Heterocyclic Systems

The structure of Ethyl 3-(2-methylpiperidin-1-yl)propanoate lends itself to the synthesis of more elaborate heterocyclic frameworks. The tertiary amine of the piperidine (B6355638) ring can direct further reactions, while the ester functionality can be readily transformed into other chemical groups. For instance, the ester can be hydrolyzed to the corresponding carboxylic acid, which can then participate in amide bond formation or other coupling reactions to build larger, more complex structures.

Furthermore, the piperidine ring itself can be a precursor to other heterocyclic systems through ring-opening or ring-expansion reactions, although such transformations would be more challenging. More commonly, the entire molecule can be used as a scaffold onto which other rings are fused or appended. For example, the propanoate side chain could be elaborated and cyclized to form bicyclic systems containing the piperidine ring. The synthesis of various piperidine derivatives often serves as a key step in the construction of condensed and spiro-piperidine structures. dntb.gov.uanih.gov

A plausible synthetic route to Ethyl 3-(2-methylpiperidin-1-yl)propanoate itself is the aza-Michael addition of 2-methylpiperidine (B94953) to ethyl acrylate (B77674). researchgate.netresearchgate.nettandfonline.comgeorgiasouthern.edunih.gov This reaction is a well-established method for forming carbon-nitrogen bonds and is often carried out under mild conditions. researchgate.nettandfonline.com

Table 1: Illustrative Conditions for Aza-Michael Addition of Amines to Acrylates

| Catalyst | Solvent | Temperature (°C) | Reaction Time | Yield (%) | Reference |

|---|---|---|---|---|---|

| LiClO₄ | None | Room Temperature | 2-3 days | High | researchgate.net |

| HClO₄/SiO₂ | None | Microwave | 2-7 min | Excellent | researchgate.net |

| Silica-supported AlCl₃ | None | Room Temperature | 2 h | Quantitative | tandfonline.com |

| None | Methanol (B129727) | 70-150 | 3 h | 83-98 | nih.gov |

Role as a Scaffold for Rational Drug Design and Discovery Programs (pre-clinical stage)

The piperidine moiety is a cornerstone in modern drug discovery, recognized for its ability to confer favorable pharmacokinetic properties such as improved solubility, metabolic stability, and oral bioavailability. colab.wsresearchgate.netpharmaceutical-business-review.comthieme-connect.com The introduction of a methyl group on the piperidine ring, as in Ethyl 3-(2-methylpiperidin-1-yl)propanoate, can provide steric bulk that may enhance binding affinity and selectivity for a biological target. documentsdelivered.com The chiral nature of 2-methylpiperidine introduces stereochemical diversity, which can be crucial for optimizing interactions with chiral biological macromolecules like proteins and nucleic acids. colab.wsresearchgate.netthieme-connect.com

In a rational drug design program, Ethyl 3-(2-methylpiperidin-1-yl)propanoate could serve as a starting scaffold. The ethyl propanoate side chain can be systematically modified to explore the chemical space around a target's binding site. For example, the ester could be converted to a library of amides, alcohols, or other functional groups to probe for key interactions. The piperidine nitrogen can be quaternized or the ring can be further substituted to fine-tune the molecule's physicochemical properties. The benzoylpiperidine fragment, a related structure, is considered a privileged scaffold in medicinal chemistry due to its presence in many bioactive molecules. nih.gov

Application in Probe Development for Biochemical and Cellular Assays

Chemical probes are essential tools for elucidating biological pathways and validating drug targets. A molecule like Ethyl 3-(2-methylpiperidin-1-yl)propanoate could be adapted for use as a chemical probe. By attaching a reporter group, such as a fluorophore, a biotin (B1667282) tag, or a photo-crosslinker, to the molecule, it could be used to visualize, isolate, or identify its cellular binding partners.

The propanoate chain is an ideal position for the attachment of such reporter groups, as it extends away from the core piperidine scaffold and is less likely to interfere with its binding to a target protein. The synthesis would likely involve hydrolysis of the ester to the carboxylic acid, followed by coupling to an appropriate linker-reporter moiety. The development of covalent chemical probes has become a powerful strategy for studying protein function, and while this molecule is not inherently reactive, it could be modified to incorporate a reactive group.

Use in Fragment-Based Drug Discovery (FBDD) as a Building Block

Fragment-based drug discovery (FBDD) is a powerful approach for identifying lead compounds by screening small, low-molecular-weight fragments that bind to a biological target with high ligand efficiency. The piperidine ring is a valuable fragment in FBDD due to its three-dimensional shape and its prevalence in known drugs. nih.govrsc.orgrsc.orgwhiterose.ac.uk

Ethyl 3-(2-methylpiperidin-1-yl)propanoate, with a molecular weight that is likely within the range for fragment screening, could be considered a valuable building block for creating a fragment library. The 2-methylpiperidine core provides a 3D scaffold that is underrepresented in many commercial fragment libraries, which are often dominated by flat, aromatic compounds. nih.govrsc.orgrsc.orgwhiterose.ac.uk By synthesizing a series of analogs with different substituents on the piperidine ring or modifications to the propanoate chain, a diverse set of fragments could be generated to explore the chemical space of a target's binding site. Research has shown that libraries of substituted piperidines are valuable for FBDD campaigns. nih.govrsc.orgrsc.orgwhiterose.ac.uk

Table 2: Predicted Physicochemical Properties of Ethyl 3-(2-methylpiperidin-1-yl)propanoate and Related Fragments

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Predicted logP | Hydrogen Bond Donors | Hydrogen Bond Acceptors |

|---|---|---|---|---|---|

| Ethyl 3-(2-methylpiperidin-1-yl)propanoate | C₁₁H₂₁NO₂ | 199.29 | 2.3 | 0 | 3 |

| 2-Methylpiperidine | C₆H₁₃N | 99.17 | 1.7 | 1 | 1 |

| Ethyl Propanoate | C₅H₁₀O₂ | 102.13 | 1.2 | 0 | 2 |

| Ethyl 2-methylpropanoate | C₆H₁₂O₂ | 116.16 | 1.72 | 0 | 1 |

Future Research Directions and Potential Impact

Development of Novel Synthetic Routes with Enhanced Sustainability

The synthesis of ethyl 3-(2-methylpiperidin-1-yl)propanoate and its analogues is foundational to any further investigation. Future research should prioritize the development of synthetic pathways that are not only efficient but also environmentally sustainable. Traditional methods for creating similar structures often rely on harsh reagents and generate significant waste. A forward-looking approach would focus on green chemistry principles.

Key areas for development include:

Catalytic Hydrogenation: Utilizing catalytic hydrogenation of a corresponding pyridine (B92270) precursor would be a more atom-economical and sustainable approach compared to stoichiometric reductions.

Biocatalysis: Employing enzymes for the synthesis could offer high stereoselectivity and reduce the need for protecting groups and harsh reaction conditions.

Flow Chemistry: The use of continuous flow reactors can improve reaction efficiency, safety, and scalability, while minimizing solvent usage and waste.

A comparative analysis of potential synthetic routes is presented in Table 1.

Table 1: Comparison of Potential Synthetic Routes for Ethyl 3-(2-methylpiperidin-1-yl)propanoate

| Synthetic Strategy | Potential Advantages | Potential Challenges |

|---|---|---|

| Reductive Amination | High yield, readily available starting materials. | Use of potentially hazardous reducing agents. |

| Michael Addition | Good for forming the C-N bond. | May require specific catalysts and conditions. |

| Catalytic Hydrogenation | High atom economy, cleaner process. | Catalyst cost and optimization. |

| Biocatalysis | High stereoselectivity, mild conditions. | Enzyme stability and availability. |

Comprehensive Exploration of Stereoisomer-Specific Activities

The presence of a chiral center in the 2-methylpiperidine (B94953) moiety means that ethyl 3-(2-methylpiperidin-1-yl)propanoate exists as two enantiomers, (R)- and (S)-. It is well-established in pharmacology that different stereoisomers of a chiral molecule can exhibit vastly different biological activities and metabolic profiles. Therefore, a comprehensive investigation into the stereoisomer-specific properties of this compound is crucial.

Future research should involve:

Chiral Separation: Development of efficient methods for separating the (R)- and (S)-enantiomers, such as chiral chromatography.

Stereoselective Synthesis: Designing synthetic routes that produce a single enantiomer in high purity.

Differential Biological Evaluation: Testing the individual enantiomers in a range of biological assays to determine if one is more active or has a more desirable therapeutic profile.

Advanced Computational Modeling for Precise Prediction of Biological Interactions

Computational modeling provides a powerful tool for predicting the biological activity and physicochemical properties of molecules before they are synthesized. For ethyl 3-(2-methylpiperidin-1-yl)propanoate, in silico studies can guide its development and identify potential biological targets.

Key computational approaches would include:

Molecular Docking: Simulating the interaction of the compound with the binding sites of various proteins to predict its potential biological targets.

Molecular Dynamics Simulations: Modeling the dynamic behavior of the compound within a biological environment to understand its stability and conformational preferences.

Quantitative Structure-Activity Relationship (QSAR): Developing models that correlate the structural features of the compound and its analogues with their biological activity.

Integration with High-Throughput Screening Technologies for Expanded Biological Profiling

High-throughput screening (HTS) allows for the rapid testing of a large number of compounds against a wide array of biological targets. nih.gov Integrating ethyl 3-(2-methylpiperidin-1-yl)propanoate and its derivatives into HTS campaigns would be a critical step in identifying novel biological activities. nih.gov

Future HTS efforts should focus on:

Diverse Target Classes: Screening against a broad range of targets, including G-protein coupled receptors (GPCRs), ion channels, enzymes, and nuclear receptors.

Phenotypic Screening: Utilizing cell-based assays to identify compounds that produce a desired phenotypic change, without a preconceived target.

Toxicity Profiling: Employing HTS to rapidly assess the potential toxicity of the compound in various cell lines. researchgate.net

Exploration of New Chemical Space through Derivatization and Scaffold Hopping

The structure of ethyl 3-(2-methylpiperidin-1-yl)propanoate offers multiple points for chemical modification. Exploring this chemical space through derivatization and scaffold hopping can lead to the discovery of new compounds with improved properties.

Potential modifications could include:

Ester Modification: Replacing the ethyl ester with other alkyl or aryl groups to modulate solubility and metabolic stability.

Piperidine (B6355638) Ring Substitution: Introducing additional substituents on the piperidine ring to explore structure-activity relationships.

Scaffold Hopping: Replacing the piperidine ring with other cyclic amines to create novel molecular scaffolds with potentially different biological activities.

Table 2: Potential Derivatives of Ethyl 3-(2-methylpiperidin-1-yl)propanoate for Future Exploration

| Derivative | Modification | Potential Impact |

|---|---|---|

| Methyl 3-(2-methylpiperidin-1-yl)propanoate | Ester Exchange | Altered solubility and hydrolysis rate. |

| Ethyl 3-(2,6-dimethylpiperidin-1-yl)propanoate | Piperidine Substitution | Modified steric and electronic properties. |

Contribution to the Understanding of Molecular Recognition and Ligand Design Principles

Studying the interactions of ethyl 3-(2-methylpiperidin-1-yl)propanoate with its biological targets can provide valuable insights into the fundamental principles of molecular recognition. The combination of a chiral center, a hydrogen bond acceptor (the ester carbonyl), and a basic nitrogen atom provides a rich set of features for probing molecular interactions.

This research can contribute to:

Understanding Ligand-Receptor Interactions: Elucidating the key structural features responsible for binding affinity and selectivity.

Informing Ligand Design: Using the knowledge gained to design new and more potent ligands for specific biological targets.

Expanding Chemical Biology Toolsets: Developing new chemical probes to study biological processes.

Q & A

Q. What are the recommended synthesis protocols for Ethyl 3-(2-methylpiperidin-1-yl)propanoate, and how can reaction yields be optimized?

The synthesis typically involves esterification of 3-(2-methylpiperidin-1-yl)propanoic acid with ethanol under acidic catalysis. Key steps include:

- Nucleophilic substitution : Reacting 2-methylpiperidine with a halogenated propanoic acid derivative (e.g., ethyl 3-bromopropanoate) in anhydrous conditions .

- Catalytic optimization : Use of Lewis acids (e.g., H₂SO₄) or coupling agents to enhance esterification efficiency. Solvents like ethanol or methanol are preferred for solubility and reactivity .

- Purification : Column chromatography or recrystallization improves purity. Yields >70% are achievable with stoichiometric control and inert atmospheres .

Q. How can spectroscopic techniques be employed to characterize Ethyl 3-(2-methylpiperidin-1-yl)propanoate?

- NMR spectroscopy : ¹H NMR reveals signals for the ethyl ester group (δ 1.2–1.4 ppm for CH₃, δ 4.1–4.3 ppm for CH₂O) and piperidine protons (δ 2.5–3.0 ppm for N–CH₂) .

- IR spectroscopy : Peaks at ~1730 cm⁻¹ confirm the ester carbonyl group, while N–H stretches (if present) appear at ~3300 cm⁻¹ .

- Mass spectrometry : Molecular ion peaks (e.g., m/z 215 for [M+H]⁺) and fragmentation patterns validate the structure .

Q. What safety precautions are critical when handling Ethyl 3-(2-methylpiperidin-1-yl)propanoate in laboratory settings?

- Personal protective equipment (PPE) : Use chemical-resistant gloves (nitrile or neoprene) and full-body suits to prevent dermal exposure .

- Respiratory protection : NIOSH-certified P95 respirators for low-concentration exposures; OV/AG/P99 respirators for higher-risk scenarios .

- Environmental controls : Avoid drainage systems to prevent contamination. Store in sealed containers under inert gas (e.g., N₂) to enhance stability .

Advanced Research Questions

Q. How does the 2-methylpiperidine moiety influence the compound’s reactivity in catalytic hydrogenation or alkylation reactions?

The 2-methyl group sterically hinders the piperidine nitrogen, reducing nucleophilicity and altering reaction pathways. For example:

- Hydrogenation : Requires higher pressures (5–10 bar H₂) and transition-metal catalysts (e.g., Pd/C) due to steric effects .

- Alkylation : Preferential reactivity at the ester carbonyl over the piperidine nitrogen, as shown in comparative studies with unsubstituted piperidine derivatives .

Q. What computational methods are suitable for predicting the pharmacokinetic properties of Ethyl 3-(2-methylpiperidin-1-yl)propanoate?

- Molecular docking : Assess binding affinity to targets like GABA receptors using AutoDock Vina or Schrödinger Suite .

- ADMET prediction : Tools like SwissADME estimate logP (~2.1), moderate blood-brain barrier permeability, and CYP450 interactions .

- DFT calculations : Optimize geometry and electronic properties (e.g., HOMO-LUMO gaps) to predict reactivity .

Q. How can contradictions in reported biological activity data (e.g., antimicrobial vs. anti-inflammatory) be resolved experimentally?

- Dose-response assays : Validate activity across multiple concentrations (e.g., 1–100 µM) to identify threshold effects .

- Target-specific assays : Use siRNA knockdown or CRISPR-edited cell lines to isolate mechanisms (e.g., COX-2 inhibition for anti-inflammatory activity) .

- Structural analogs : Compare activity profiles of derivatives (e.g., ethyl 3-(4-methylpiperazin-1-yl)propanoate) to pinpoint functional group contributions .

Q. What strategies improve the stability of Ethyl 3-(2-methylpiperidin-1-yl)propanoate in aqueous media for in vitro studies?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.